

Application Notes and Protocols for 2-Butoxy-4-fluorophenylboronic acid

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Compound of Interest

Compound Name:	2-Butoxy-4-fluorophenylboronic acid
CAS No.:	480438-61-7
Cat. No.:	B1284246

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Introduction: The Versatility of 2-Butoxy-4-fluorophenylboronic acid in Modern Synthesis

2-Butoxy-4-fluorophenylboronic acid, a substituted arylboronic acid, has emerged as a valuable building block in contemporary organic synthesis. Its unique electronic and steric properties, conferred by the ortho-butoxy and para-fluoro substituents, make it a versatile reagent in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.^{[1][2]} The butoxy group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, create a distinct electronic environment on the phenyl ring that influences the reactivity of the boronic acid moiety. This guide provides detailed application notes and protocols for the use of **2-Butoxy-4-fluorophenylboronic acid** in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.

Chemical Properties:

Property	Value
CAS Number	480438-61-7[2]
Molecular Formula	C ₁₀ H ₁₄ BFO ₃ [2]
Molecular Weight	212.03 g/mol [2]
Appearance	Solid[3]

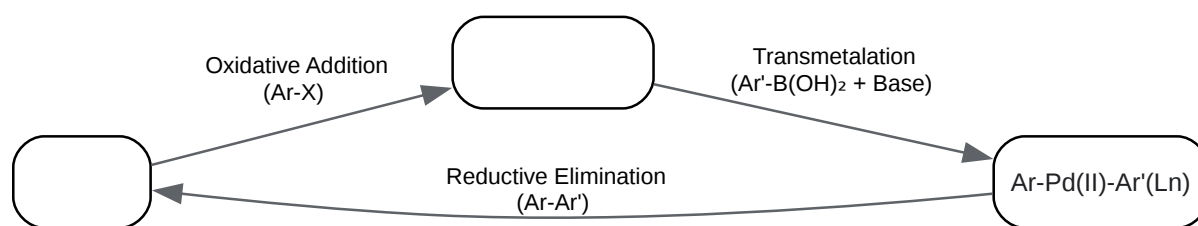
I. The Suzuki-Miyaura Cross-Coupling Reaction: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[4][5] This reaction is particularly important for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[6][7]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[8]
- **Transmetalation:** In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[9]
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Butoxy-4-fluorophenylboronic acid with an Aryl Bromide

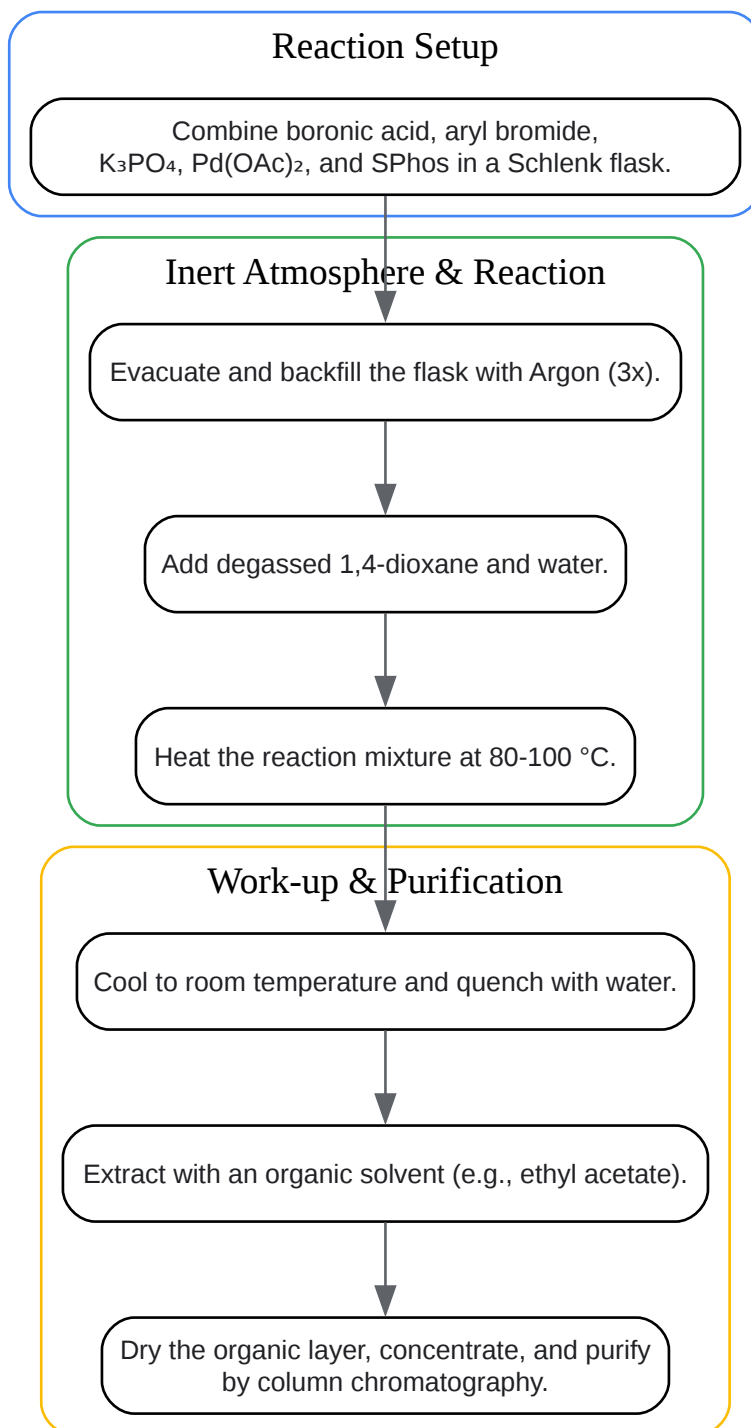
This protocol provides a general procedure for the Suzuki-Miyaura coupling of **2-Butoxy-4-fluorophenylboronic acid** with a generic aryl bromide. The ortho-butoxy group can introduce steric hindrance, which may necessitate the use of bulky phosphine ligands to facilitate the reaction.^[11]

Materials:

- **2-Butoxy-4-fluorophenylboronic acid** (1.2 equiv)
- Aryl bromide (1.0 equiv)
- Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K₃PO₄, 2.0 equiv)
- 1,4-Dioxane
- Water
- Argon or Nitrogen gas
- Standard laboratory glassware (Schlenk flask, condenser, etc.)

- Magnetic stirrer and heating plate

Experimental Workflow:



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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

- To a flame-dried Schlenk flask, add **2-Butoxy-4-fluorophenylboronic acid** (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
- Seal the flask and evacuate and backfill with argon or nitrogen three times.
- Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Troubleshooting:

- Low Yield: Increase the catalyst loading or try a different phosphine ligand (e.g., XPhos). Ensure the solvent is thoroughly degassed. The boronic acid may have degraded; use freshly sourced material.
- Homocoupling of Boronic Acid: Reduce the reaction temperature. Ensure the reaction is carried out under a strictly inert atmosphere.
- Protodeborylation: Use anhydrous conditions if possible, although this may require a different base and solvent system.

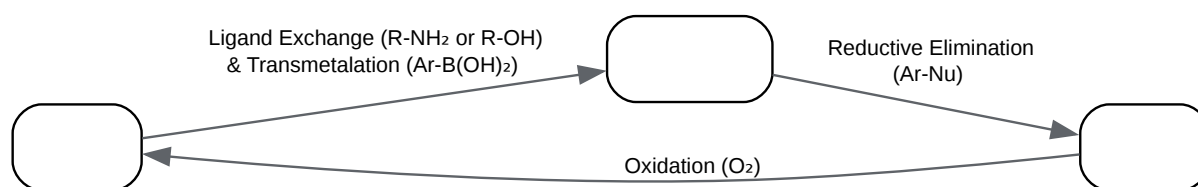
II. The Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an amine or an alcohol.[12] This reaction is a powerful alternative to the Buchwald-Hartwig amination and is often favored for its milder reaction conditions and tolerance to air.[3][13]

Mechanistic Insights

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the following key steps:

- Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol to form a copper-heteroatom complex.[14]
- Transmetalation: The arylboronic acid transfers its aryl group to the copper center.
- Reductive Elimination: The aryl group and the heteroatom group couple and are eliminated from the copper, forming the desired product and a copper(0) species.
- Oxidation: The copper(0) is re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[13]



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Caption: A simplified catalytic cycle for the Chan-Lam coupling reaction.

Protocol: Chan-Lam N-Arylation of an Amine with 2-Butoxy-4-fluorophenylboronic acid

This protocol describes a general procedure for the N-arylation of a primary or secondary amine with **2-Butoxy-4-fluorophenylboronic acid**. The reaction is typically run open to the air.

Materials:

- **2-Butoxy-4-fluorophenylboronic acid** (1.0 equiv)
- Amine (1.2 equiv)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$, 10 mol%)
- Pyridine (2.0 equiv)
- Dichloromethane (DCM)
- Molecular sieves (4 Å)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- To a round-bottom flask, add **2-Butoxy-4-fluorophenylboronic acid** (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol), and powdered 4 Å molecular sieves (200 mg).
- Add dichloromethane (5 mL) and pyridine (2.0 mmol).
- Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
- Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves.
- Wash the celite pad with additional dichloromethane.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

Troubleshooting:

- No Reaction or Low Conversion: Increase the reaction temperature to 40-50 °C. A different copper source, such as copper(I) iodide, can be trialed. Ensure the amine is not a coordinating ligand that could poison the catalyst.
- Formation of Phenol Byproduct: This can arise from the oxidation of the boronic acid. Running the reaction under an inert atmosphere with an alternative oxidant may mitigate this.
- Homocoupling of the Amine: This is less common but can occur at higher temperatures.

Safety, Handling, and Storage

Safety Precautions:

- Skin and Eye Irritant: **2-Butoxy-4-fluorophenylboronic acid** and its analogs are known to cause skin and eye irritation.[\[15\]](#)
- Harmful if Swallowed: These compounds can be harmful if ingested.[\[15\]](#)
- Respiratory Irritant: May cause respiratory irritation.[\[15\]](#)
- Always handle this chemical in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Handling:

- Avoid inhalation of dust.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry place.[16]
- Refrigeration (2-8 °C) is recommended for long-term storage to minimize degradation.[16]
- Boronic acids can be sensitive to moisture and air, which can lead to the formation of boroxines (cyclic anhydrides). While this often does not inhibit reactivity in Suzuki couplings, it can affect the stoichiometry.

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